molecular formula C6H6AsNO5 B13824976 3-Nitrophenylarsonic acid CAS No. 618-07-5

3-Nitrophenylarsonic acid

Cat. No.: B13824976
CAS No.: 618-07-5
M. Wt: 247.04 g/mol
InChI Key: MDFUVLDZVFTYSX-UHFFFAOYSA-N
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Description

It is primarily used to improve feed efficiency, prevent coccidial intestinal parasites, and promote growth . The compound is characterized by the presence of a nitro group and an arsonic acid group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-nitrophenylarsonic acid typically involves the nitration of phenylarsonic acid. One common method includes the diazotization of arsanilic acid followed by hydrolysis and nitration . The process can be summarized as follows:

    Diazotization: Arsanilic acid is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.

    Hydrolysis: The diazonium salt is hydrolyzed to form 4-hydroxyphenylarsonic acid.

    Nitration: The hydrolyzed product is then nitrated using nitric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves high-temperature synthesis, alkali-demixing, neutralization, hydrolysis, decoloring, and purification steps . The production cycle is designed to be efficient, cost-effective, and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Nitrophenylarsonic acid undergoes various chemical reactions, including:

Properties

CAS No.

618-07-5

Molecular Formula

C6H6AsNO5

Molecular Weight

247.04 g/mol

IUPAC Name

(3-nitrophenyl)arsonic acid

InChI

InChI=1S/C6H6AsNO5/c9-7(10,11)5-2-1-3-6(4-5)8(12)13/h1-4H,(H2,9,10,11)

InChI Key

MDFUVLDZVFTYSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[As](=O)(O)O)[N+](=O)[O-]

Origin of Product

United States

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